molecular formula C11H14ClF2N B13485703 3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B13485703
M. Wt: 233.68 g/mol
InChI Key: XLUNDTGYLCYABC-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a methyl group and a 3,4-difluorophenyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its solubility. The 3,4-difluorophenyl moiety likely contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methyl group may influence steric interactions with biological targets .

Properties

Molecular Formula

C11H14ClF2N

Molecular Weight

233.68 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H13F2N.ClH/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8;/h2-3,6,14H,4-5,7H2,1H3;1H

InChI Key

XLUNDTGYLCYABC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Route A: Conventional Multi-step Synthesis

Step 1: Formation of the Pyrrolidine Ring

  • Starting Materials:
    • 3,4-Difluorobenzaldehyde
    • Primary amines or amino acids (e.g., amino acids with protected groups)
  • Reaction Conditions:
    • Condensation under acidic or basic catalysis to form an imine intermediate, followed by reduction.
  • Reagents:
    • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents.
  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Outcome: Formation of a 3,4-difluorophenyl-substituted pyrrolidine core.

Step 2: Methylation at the 3-Position

  • Reagents: Methyl iodide (CH₃I) or methyl triflate (CH₃OTf).
  • Conditions:
    • Base catalysis using potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Outcome: Introduction of the methyl group at the nitrogen or carbon position, depending on the specific pathway.

Step 3: Salt Formation

  • Reagents: Hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol).
  • Outcome: Formation of 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride .

Route B: Organocatalytic Asymmetric Synthesis

Recent advances utilize iminium organocatalysis to achieve stereoselectivity:

  • Catalysts: Chiral secondary amines, such as (S)-proline derivatives.
  • Reaction:
    • Condensation of the difluorophenyl aldehyde with a suitable amine precursor.
    • Asymmetric cyclization facilitated by the catalyst.
  • Conditions:
    • Mild temperatures, typically room temperature.
    • Solvent systems like THF or dichloromethane.
  • Outcome: Enantiomerically enriched 3-(3,4-difluorophenyl)-3-methylpyrrolidine , followed by salt formation with HCl.

Data Supporting the Synthesis

Parameter Details References
Starting Material 3,4-Difluorobenzaldehyde ,
Reducing Agent NaBH₄
Methylating Agent CH₃I
Catalysts Organic amines, acids
Reaction Temperature Room temperature (~25°C) ,,
Purification Recrystallization, chromatography ,,

Notes on Optimization and Scale-Up

  • Use of continuous flow reactors has been reported to improve yield and scalability, especially in industrial settings.
  • Green chemistry approaches involve employing environmentally friendly solvents like ethanol or ethyl acetate and catalysts such as biodegradable acids.
  • Purity assessment is performed via NMR, HPLC, and mass spectrometry, ensuring high-quality product suitable for pharmacological testing.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Conventional Multi-step Ring formation → methylation → salt formation 3,4-Difluorobenzaldehyde, NaBH₄, CH₃I, HCl Well-established, scalable Longer synthesis time, potential stereochemical issues
Organocatalytic Asymmetric cyclization Chiral amines, aldehyde, catalyst High stereoselectivity, environmentally friendly More complex catalyst design

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound with diverse applications in chemistry, biology, and industry, primarily due to its unique structural features. It is used as a building block in the synthesis of complex molecules, enzyme inhibition studies, receptor binding research, and in the production of specific materials like polymers and coatings. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards molecular targets, making it valuable for various applications.

Scientific Research Applications

This compound has found use in diverse scientific fields because of its unique properties.

Chemistry
It serves as a fundamental building block in synthesizing more complex molecules. The pyrrolidine ring, along with the difluorophenyl group, can be modified or incorporated into larger structures to create novel compounds with specific properties.

Biology
The compound is valuable in biological studies, particularly those relating to enzyme inhibition and receptor binding. Its interaction with enzymes or receptors can be fine-tuned by the difluorophenyl group, which enhances binding affinity and selectivity, thus modulating biological effects through enzyme activity inhibition or receptor signaling modulation.

Industry
In industrial applications, This compound can be employed in producing materials with specific properties, such as polymers and coatings.

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions, which allows it to be modified for specific applications.

Oxidation
The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

Reduction
Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution
The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring
Compound Name Substituents on Aromatic Ring Key Structural Differences Hypothesized Impact on Properties Reference
3-(3,4-Difluorophenyl)-3-methylpyrrolidine HCl 3,4-difluoro N/A (reference compound) High lipophilicity; potential metabolic stability
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl 4-trifluoromethyl Trifluoromethyl (electron-withdrawing) vs. difluoro Increased electron deficiency; altered receptor binding
(R)-3-(3,4-Dimethoxyphenyl)pyrrolidine HCl 3,4-dimethoxy Methoxy (electron-donating) vs. fluoro Reduced metabolic stability; lower lipophilicity

Analysis :

  • Methoxy substituents (in ) may decrease metabolic stability due to oxidative susceptibility.
Pyrrolidine Ring Modifications
Compound Name Pyrrolidine Modifications Key Differences Hypothesized Impact Reference
3,3-Difluoropyrrolidine HCl 3,3-difluoro on pyrrolidine Fluorination on the ring vs. aromatic group Altered ring conformation; increased acidity
3-Fluoropyrrolidine HCl 3-fluoro on pyrrolidine Single fluorine vs. difluorophenyl Reduced steric bulk; lower lipophilicity
3,3-Dimethylpyrrolidine HCl 3,3-dimethyl on pyrrolidine Methyl groups vs. methyl + aromatic Increased steric hindrance; reduced solubility

Analysis :

  • Fluorination on the pyrrolidine ring (e.g., ) introduces conformational rigidity and acidity, whereas the target compound’s aromatic substituent prioritizes receptor interaction. Methyl groups on the ring () may hinder binding to flat receptor surfaces.
Pharmacological Analogues
Compound Name Target/Application Key Features Reference
(+)-SNAP-7941 MCHR1 antagonist 3,4-difluorophenyl + pyrimidinecarboxylate
FE@SNAP MCHR1 antagonist (PET tracer) Fluoroethylated derivative of SNAP-7941
Tos@SNAP MCHR1 antagonist precursor Tosyloxyethyl group for radiolabeling

Analysis :

  • The target compound shares the 3,4-difluorophenyl motif with SNAP-7941 but lacks the pyrimidinecarboxylate backbone critical for MCHR1 binding . This suggests the target may serve as a simplified scaffold for structure-activity relationship (SAR) studies.

Biological Activity

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring substituted with a difluorophenyl group. The presence of the fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its role in inhibiting cancer cell proliferation have shown promise.
  • Neuroprotective Effects : Potential benefits in neurodegenerative disease models have been reported.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanism likely involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, thereby disrupting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7), with an IC50 value indicating effective potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on neurodegenerative disease models showed that treatment with the compound led to reduced neuronal apoptosis and improved cognitive function in mice subjected to induced oxidative stress. These findings suggest a potential therapeutic role in conditions such as Alzheimer's disease.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer12.5
3-MethylpyrrolidineAntimicrobial>50
Pyrrolidine Derivative ANeuroprotective15.0

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

Synthesis of this compound can be inferred from analogous fluorinated aryl-pyrrolidine derivatives. For example:

  • Route 1 : React β-propiolactone with 3,4-difluorophenol under basic conditions to form a propanoic acid intermediate (similar to , Route 1), followed by reduction and cyclization to yield the pyrrolidine scaffold. Yield optimization may require temperature control (e.g., 70–90°C) and catalysts like Pd/C for hydrogenation steps.
  • Route 2 : Utilize acrylonitrile and 3,4-difluorophenol in a nucleophilic substitution reaction (as in , Route 2), achieving higher yields (~72%) under reflux conditions. Subsequent steps would involve nitrile reduction and HCl salt formation.
    Key considerations : Monitor fluorophenyl group stability under acidic/basic conditions. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Analytical methods :
    • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to confirm molecular weight (exact mass ~247.07 g/mol) and detect impurities.
    • NMR : 1H^1\text{H}- and 19F^{19}\text{F}-NMR can resolve the difluorophenyl substituents (δ ~6.8–7.2 ppm for aromatic protons) and confirm the absence of diastereomers.
    • X-ray crystallography : For absolute stereochemical confirmation, particularly if the compound has chiral centers (e.g., 3-methylpyrrolidine) .

Q. What stability protocols are recommended for long-term storage of this hydrochloride salt?

  • Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation products. Monitor via HPLC and adjust storage conditions accordingly .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the 3-methylpyrrolidine moiety, and what chiral stationary phases are effective?

  • Method : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC or OD-H) and a hexane/isopropanol gradient. Adjust the ratio of diethylamine (0.1%) in the mobile phase to enhance peak separation.
  • Kinetic resolution : Employ enantioselective catalysis during synthesis (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to favor the desired enantiomer. Purity >99% ee can be achieved with iterative crystallization .

Q. What in vitro models are suitable for evaluating the compound’s receptor-binding affinity, particularly for CNS targets?

  • Radioligand binding assays : Screen against σ-1 receptors or dopamine transporters using 3H^3\text{H}-ligands (e.g., 3H^3\text{H}-DTG for σ-1). Prepare brain homogenates from Sprague-Dawley rats and measure displacement curves (IC50_{50} values).
  • Computational docking : Perform molecular dynamics simulations with homology models of target receptors (e.g., NMDA or 5-HT2A_{2A}) to predict binding modes. Use Schrödinger Suite or AutoDock Vina for energy minimization .

Q. How do metabolic pathways of this compound differ across species, and what are the major Phase I metabolites?

  • In vitro metabolism : Incubate with liver microsomes (human vs. rat) and identify metabolites via LC-QTOF-MS. Expected Phase I transformations include:
    • N-demethylation of the pyrrolidine ring.
    • Hydroxylation at the 4-position of the difluorophenyl group.
  • CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. What in vivo efficacy models are appropriate for studying its pharmacokinetic/pharmacodynamic (PK/PD) profile?

  • Rodent models : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to assess bioavailability and brain penetration. Collect plasma and cerebrospinal fluid (CSF) at timed intervals for LC-MS/MS analysis.
  • Behavioral assays : Use the forced swim test (FST) or tail suspension test (TST) in mice to evaluate antidepressant-like effects, comparing dose-response relationships with positive controls (e.g., fluoxetine) .

Contradictions and Methodological Considerations

  • Synthetic yield variability : reports 49–72% yields for analogous compounds depending on the route. Researchers should optimize solvent systems (e.g., DMF vs. THF) and catalysts to improve reproducibility.
  • Safety protocols : While no direct hazard data exists for this compound, structurally similar aryl-pyrrolidines () require strict adherence to PPE (gloves, respirators) and waste disposal via certified contractors.

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